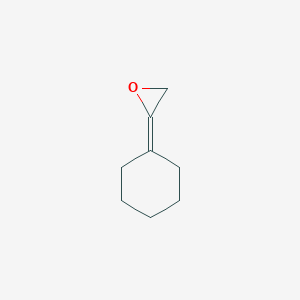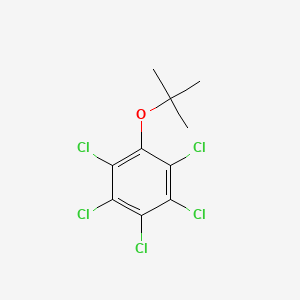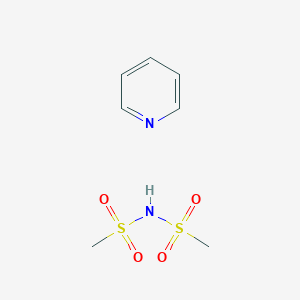![molecular formula C28H16Cl2O5 B14377055 1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] CAS No. 90016-26-5](/img/structure/B14377055.png)
1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] is a complex organic compound with the molecular formula C28H20Cl2O3. It is characterized by the presence of two 4-chlorophenyl groups attached to an ethanone backbone, which is further linked by an oxydi(4,1-phenylene) moiety.
Méthodes De Préparation
The synthesis of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-oxydianiline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] can be compared with other similar compounds, such as:
1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]: This compound has a similar structure but lacks the ethanone backbone, resulting in different chemical and biological properties.
Ethanone, 1,1’-(1,4-phenylene)bis-: This compound has a simpler structure with only one phenylene group, leading to distinct reactivity and applications.
1,1’-(Oxydi-4,1-phenylene)bis(6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine):
The uniqueness of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] lies in its specific structural features, which contribute to its diverse reactivity and wide range of applications in scientific research .
Propriétés
Numéro CAS |
90016-26-5 |
|---|---|
Formule moléculaire |
C28H16Cl2O5 |
Poids moléculaire |
503.3 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-[4-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenoxy]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C28H16Cl2O5/c29-21-9-1-17(2-10-21)25(31)27(33)19-5-13-23(14-6-19)35-24-15-7-20(8-16-24)28(34)26(32)18-3-11-22(30)12-4-18/h1-16H |
Clé InChI |
SVALQKJHNYOMDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)

![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)

![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)

